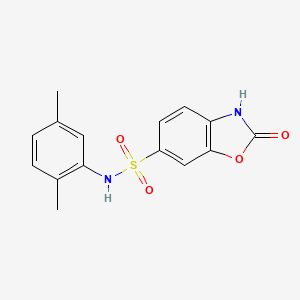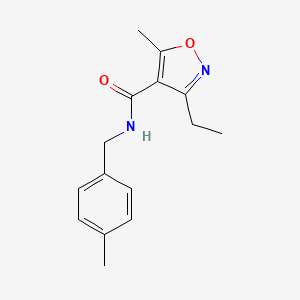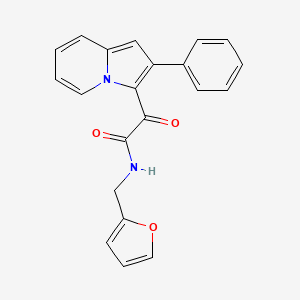![molecular formula C12H17NO3S B5763783 4-[(2-phenylethyl)sulfonyl]morpholine](/img/structure/B5763783.png)
4-[(2-phenylethyl)sulfonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-phenylethyl)sulfonyl]morpholine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as PSEM, and it belongs to the family of sulfonamide compounds. The aim of
Mécanisme D'action
The exact mechanism of action of 4-[(2-phenylethyl)sulfonyl]morpholine is not fully understood. However, it is believed to act on ion channels and receptors in the brain, which are involved in the regulation of neuronal activity. The compound has been shown to modulate the activity of GABA-A receptors, which are involved in the inhibition of neuronal activity. It has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-phenylethyl)sulfonyl]morpholine are complex and varied. The compound has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. Additionally, the compound has been shown to modulate the activity of ion channels and receptors in the brain, which are involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2-phenylethyl)sulfonyl]morpholine in lab experiments is its potential therapeutic properties. The compound has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models, which make it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its complex mechanism of action. The exact targets of the compound are not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the investigation of 4-[(2-phenylethyl)sulfonyl]morpholine. One direction is the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the investigation of its potential as a modulator of ion channels and receptors. Additionally, the compound could be investigated for its potential to modulate other signaling pathways in the brain. Finally, the synthesis of analogs of 4-[(2-phenylethyl)sulfonyl]morpholine could be investigated to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis of 4-[(2-phenylethyl)sulfonyl]morpholine involves the reaction of morpholine and 2-phenylethylsulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of the product is typically around 70-80%, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
4-[(2-phenylethyl)sulfonyl]morpholine has been extensively studied for its potential therapeutic properties. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential as a modulator of ion channels and receptors.
Propriétés
IUPAC Name |
4-(2-phenylethylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-17(15,13-7-9-16-10-8-13)11-6-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICHTYOVMMDNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Phenylethane)sulfonyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)



![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)

![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)

![2-[benzyl(cyclohexylmethyl)amino]ethanol](/img/structure/B5763787.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5763793.png)
![2-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5763804.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5763814.png)